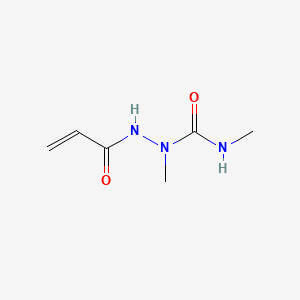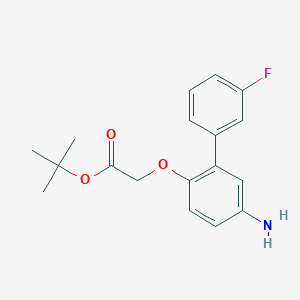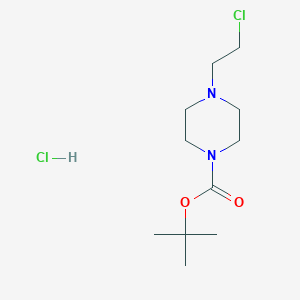![molecular formula C10H16N10OS2 B12067517 6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine CAS No. 5412-35-1](/img/structure/B12067517.png)
6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) is a chemical compound known for its unique structure and properties It is characterized by the presence of triazine rings connected through an oxybis(ethylenethio) linkage
Preparation Methods
The synthesis of 6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) involves several steps. One common method includes the reaction of 2,4-diamino-1,3,5-triazine with ethylene oxide and thiourea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine rings into more reactive intermediates.
Substitution: Nucleophilic substitution reactions are common, where the amino groups on the triazine rings are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Scientific Research Applications
6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) involves its interaction with molecular targets through its triazine rings and ethylenethio linkages. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The compound’s ability to form stable complexes with metal ions also contributes to its unique properties .
Comparison with Similar Compounds
Compared to other similar compounds, 6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) stands out due to its oxybis(ethylenethio) linkage, which imparts distinct chemical and physical properties. Similar compounds include:
- 6,6’-[Oxybis(2,1-ethanediyl)bisthio]bis(1,3,5-triazine-2,4-diamine)
- 6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) These compounds share structural similarities but differ in their specific linkages and substituents, leading to variations in their reactivity and applications .
Properties
CAS No. |
5412-35-1 |
|---|---|
Molecular Formula |
C10H16N10OS2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-[2-[2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N10OS2/c11-5-15-6(12)18-9(17-5)22-3-1-21-2-4-23-10-19-7(13)16-8(14)20-10/h1-4H2,(H4,11,12,15,17,18)(H4,13,14,16,19,20) |
InChI Key |
VUMWETAGMWMFET-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=NC(=NC(=N1)N)N)OCCSC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)
![2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone](/img/structure/B12067465.png)







![1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12067530.png)
